N-(4-piperidinophenyl)pentanamide
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Overview
Description
N-(4-piperidinophenyl)pentanamide is a chemical compound with the molecular formula C16H24N2O. It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a pentanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-piperidinophenyl)pentanamide typically involves the reaction of 4-piperidinophenylamine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
- Dissolve 4-piperidinophenylamine in anhydrous dichloromethane.
- Add triethylamine dropwise to the solution while stirring.
- Slowly add pentanoyl chloride to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-piperidinophenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(4-piperidinophenyl)pentanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-piperidinophenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with dopamine receptors, influencing neurotransmitter signaling pathways. Additionally, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparison with Similar Compounds
N-(4-piperidinophenyl)pentanamide can be compared with other similar compounds, such as:
Piperidine derivatives: Compounds like piperidine and its substituted derivatives share structural similarities and may exhibit comparable biological activities.
Pentanamides: Other pentanamide derivatives may have similar chemical properties but differ in their specific functional groups and applications.
Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring, such as fentanyl, may have similar pharmacological profiles but distinct therapeutic uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in medicinal chemistry and related fields.
Properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-7-16(19)17-14-8-10-15(11-9-14)18-12-5-4-6-13-18/h8-11H,2-7,12-13H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEQBASJRJXIOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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